

A Comprehensive Technical Guide to 2-Bromoethyl Methacrylate: Synonyms, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: *2-Bromoethyl methacrylate*

Cat. No.: *B1266238*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-bromoethyl methacrylate** (BEMA), a versatile monomer employed in the synthesis of functional polymers for a range of applications, including drug delivery and biomaterials. This document outlines the various synonyms and identifiers for BEMA, its key chemical and physical properties, and detailed experimental protocols for its polymerization.

Nomenclature and Identifiers

Consistent and accurate identification of chemical compounds is critical in research and development. **2-Bromoethyl methacrylate** is known by several synonyms in chemical literature and databases. The following table summarizes the primary names and identification numbers associated with this compound.

Identifier Type	Identifier
Systematic IUPAC Name	2-bromoethyl 2-methylprop-2-enoate[1][2]
CAS Number	4513-56-8[1][2][3][4][5][6][7]
EINECS Number	224-836-2[2][8][5]
Molecular Formula	C ₆ H ₉ BrO ₂ [1][5]
Molecular Weight	193.04 g/mol [1]
Common Synonyms	2-Bromoethyl 2-methyl-2-propenoate[2][3]
Methacrylic acid, 2-bromoethyl ester[1][3]	
2-Methylpropenoic acid 2-bromoethyl ester[1][5]	
Ethanol, 2-bromo-, methacrylate[3]	
NSC 18594[2][3]	
InChI	InChI=1S/C ₆ H ₉ BrO ₂ /c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3
InChIKey	AOUSBQVEVZBMNI-UHFFFAOYSA-N
Canonical SMILES	CC(=C)C(=O)OCCBr[9]

Experimental Protocols

The utility of **2-bromoethyl methacrylate** lies in its ability to be polymerized into well-defined polymers with reactive side chains. The bromine atom serves as a functional handle for further chemical modifications. Atom Transfer Radical Polymerization (ATRP) is a common and effective method for synthesizing polymers from BEMA.

Atom Transfer Radical Polymerization (ATRP) of 2-Bromoethyl Methacrylate

This protocol describes the synthesis of poly(**2-bromoethyl methacrylate**) (PBEMA) via a typical ATRP procedure.

Materials:

- **2-Bromoethyl methacrylate** (BEMA), monomer
- Ethyl α -bromoisobutyrate (EBiB), initiator
- Copper(I) bromide (CuBr), catalyst
- N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA), ligand
- Anisole, solvent
- Methanol, for precipitation
- Tetrahydrofuran (THF), for dissolution and analysis
- Nitrogen gas, for inert atmosphere
- Schlenk flask and line

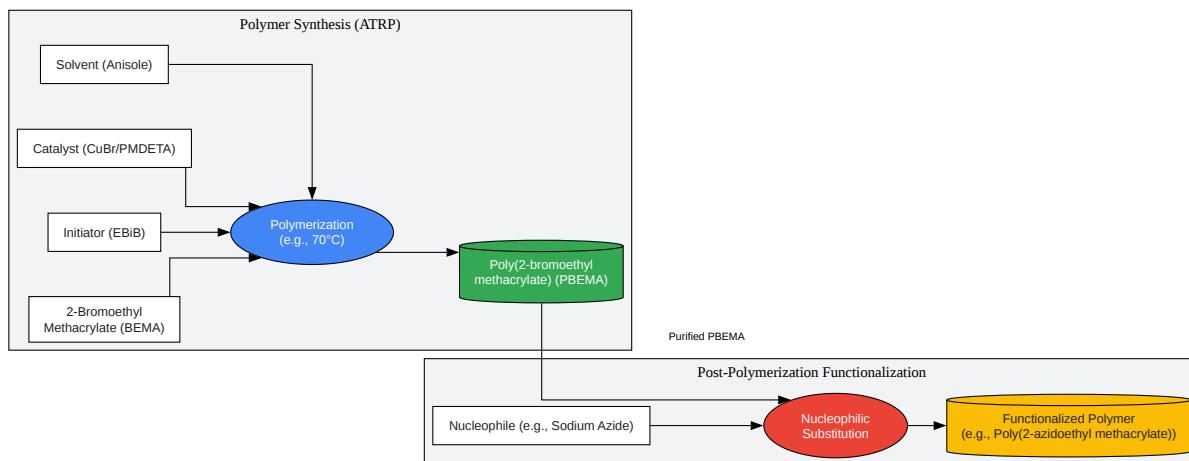
Procedure:

- Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amount of **2-bromoethyl methacrylate** (monomer), ethyl α -bromoisobutyrate (initiator), and anisole (solvent). The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
- Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
- Initiation of Polymerization: Under a nitrogen atmosphere, add the copper(I) bromide (catalyst) and N,N,N',N"-pentamethyldiethylenetriamine (ligand) to the reaction flask. The formation of the copper-ligand complex is often indicated by a color change in the solution.
- Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C). Allow the polymerization to proceed for the specified time, which can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.

- Termination: To stop the reaction, cool the flask in an ice bath and expose the contents to air. This will oxidize the copper catalyst and terminate the polymerization.
- Purification: Dilute the reaction mixture with tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring. The polymer will precipitate as a solid.
- Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and ligand. Dry the purified **poly(2-bromoethyl methacrylate)** in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of **poly(2-bromoethyl methacrylate)**.



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Caption: Workflow for the synthesis of PBEMA via ATRP and its subsequent functionalization.

This guide provides foundational information for researchers working with **2-bromoethyl methacrylate**. The provided synonyms and identifiers will aid in literature searches and material sourcing, while the detailed experimental protocol offers a starting point for the synthesis of well-defined polymers. The visual workflow further clarifies the process of creating functional materials from this versatile monomer.

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